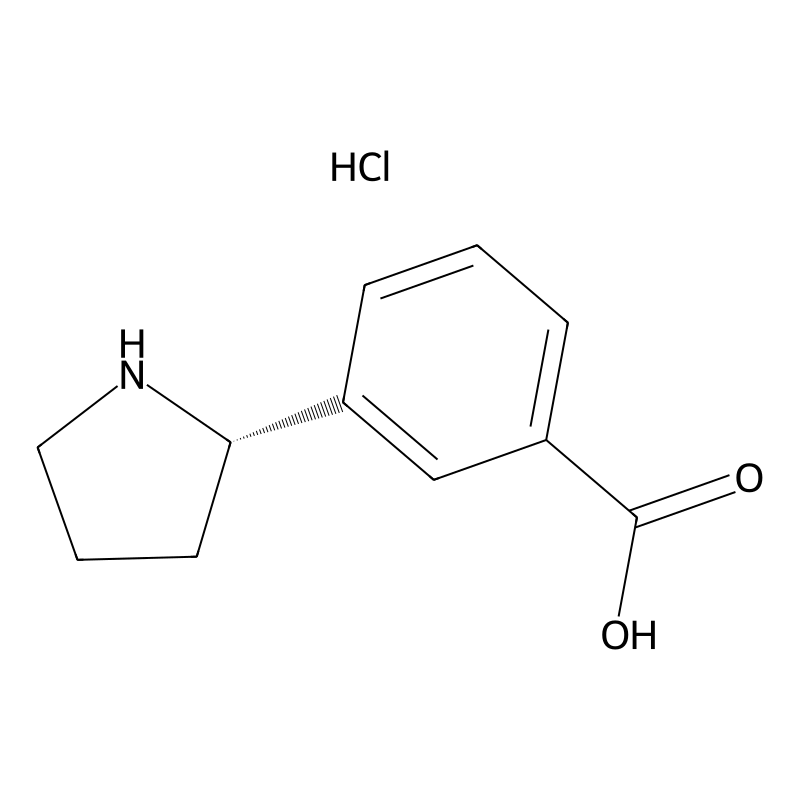

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a chiral compound characterized by a benzoic acid moiety with a pyrrolidine ring attached. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays and formulations.

The biological activity of (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride has been linked to its interactions with various biological targets. It may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Furthermore, studies have indicated that compounds with similar structures often show significant activity against certain cancer cell lines and may influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

Several methods have been reported for the synthesis of (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the pyrrolidine ring.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to achieve enantioselectivity during the formation of the pyrrolidine moiety.

- Multi-step Synthesis: Involves the formation of the benzoic acid scaffold followed by the introduction of the pyrrolidine ring through cyclization reactions.

Each method varies in complexity, yield, and purity of the final product

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride has potential applications in:

Interaction studies involving (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride typically focus on its binding affinity to specific receptors or enzymes. These studies often utilize techniques such as:

- Surface Plasmon Resonance: To measure real-time binding events.

- Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding.

- Cellular Assays: To evaluate functional effects on cell viability or signaling pathways.

Such studies help elucidate its mechanism of action and therapeutic potential .

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride shares structural similarities with various other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-3-(Pyrrolidin-2-yl)benzoic acid | Enantiomer | Opposite chirality may lead to different biological activity |

| 3-(Piperidin-1-yl)benzoic acid | Piperidine derivative | Different nitrogen heterocycle affects binding properties |

| 4-(Aminomethyl)benzoic acid | Amino derivative | Lacks cyclic structure; different pharmacological profile |

This comparison underscores how slight variations in structure can lead to significant differences in biological activity and therapeutic applications .